molecular formula C14H13N3 B1366026 (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine CAS No. 446830-57-5

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B1366026
CAS No.: 446830-57-5
M. Wt: 223.27 g/mol
InChI Key: ZMIUZUQCZMISGD-UHFFFAOYSA-N
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Description

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine is a chemical building block based on the privileged imidazo[1,5-a]pyridine scaffold, a structure of high interest in medicinal and materials chemistry. This scaffold is recognized as a "privileged pharmacophore" found in compounds with a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects . Recent research has identified derivatives of this core structure as potent, non-competitive inhibitors of Insulin-Regulated Aminopeptidase (IRAP), a target for developing cognitive-enhancing therapies . Furthermore, the imidazo[1,5-a]pyridine structure is highly valued in photoredox catalysis, where it serves as a key component in ligands for cationic iridium(III) complexes. These complexes are efficient photocatalysts for organic transformations, such as the [4 + 2] cycloaddition of N,N-dimethylanilines and maleimides . The molecule's structure, featuring a reactive methanamine group attached to the nitrogen-containing heterocycle, makes it a versatile intermediate for further synthetic elaboration. It can be synthesized via one-pot methods from readily available starting materials like 2-aminomethylpyridines and benzaldehydes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-phenylimidazo[1,5-a]pyridin-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIUZUQCZMISGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Experimental Details

  • Reactants: 3-phenylimidazo[1,5-a]pyridine (0.5 mmol), aldehyde (0.5 mmol), iodine (0.05-0.5 mmol).
  • Solvent: Chloroform (0.3 mL).
  • Conditions: Stirring at 50 °C for 12 hours in a pressure tube to prevent solvent evaporation.
  • Work-up: Reaction mixture cooled, washed with saturated sodium bicarbonate solution, extracted with ethyl acetate/water, dried, and purified by column chromatography.

Reaction Scheme

$$
\text{3-Phenylimidazo[1,5-a]pyridine} + \text{Aldehyde} \xrightarrow[\text{CHCl}3, 50^\circ C]{\text{I}2} \text{(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine derivative}
$$

Yields and Observations

  • Yields vary depending on the aldehyde used, with typical isolated yields ranging from 38% to 68%.
  • The reaction tolerates various aldehydes including benzaldehyde and substituted aromatic aldehydes.
  • The method allows for the synthesis of bis(imidazo[1,5-a]pyridine) derivatives as well.

Analytical Data

  • Products characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
  • Typical ^1H NMR signals include methylene protons around 4.5–5.0 ppm and aromatic protons consistent with the phenyl and imidazo[1,5-a]pyridine rings.

Metal-Free Formaldehyde-Mediated Synthesis at Room Temperature

An alternative and greener approach involves the use of aqueous formaldehyde solution as both the methylene source and solvent, enabling the direct C–H functionalization of 3-phenylimidazo[1,5-a]pyridine at room temperature without metal catalysts or inert atmosphere.

Experimental Procedure

  • Reactants: 3-phenylimidazo[1,5-a]pyridine (0.28–0.52 mmol), aqueous formaldehyde (37% solution, ~12 mmol).
  • Conditions: Stirring at room temperature overnight.
  • Work-up: Quenching with water, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel chromatography.

Advantages

  • Mild conditions (room temperature, aerobic environment).
  • No need for metal catalysts or additives.
  • High yields (up to 86% reported).
  • Environmentally benign solvents and reagents.

Mechanistic Insight

  • Formaldehyde acts as a methylene donor, inserting between two imidazo[1,5-a]pyridine units or functionalizing the nitrogen site.
  • The reaction proceeds via electrophilic substitution at the nitrogen, facilitated by the nucleophilicity of the imidazo ring.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Iodine-Promoted Aldehyde Condensation 3-Phenylimidazo[1,5-a]pyridine, Aldehyde, Iodine 50 °C, CHCl3, 12 h 38 – 68 Moderate yields, versatile aldehydes Requires sealed tube, iodine handling
Formaldehyde-Mediated C–H Functionalization 3-Phenylimidazo[1,5-a]pyridine, Aqueous Formaldehyde Room temp, aqueous or alcoholic solvent, 12 h Up to 86 Mild, metal-free, environmentally friendly Limited to formaldehyde as methylene source

Summary of Research Findings

  • The iodine-promoted method is well-established and allows for the preparation of various substituted methanamine derivatives by varying the aldehyde, but requires controlled heating and handling of iodine.
  • The metal-free formaldehyde method offers a simpler, greener alternative with high yields and operational simplicity, suitable for large-scale or sustainable synthesis.
  • Both methods provide products characterized by consistent spectroscopic data confirming the structure of this compound and its derivatives.
  • Optimization studies indicate solvent and temperature significantly influence yield, with room temperature aqueous or alcoholic media being optimal for formaldehyde-based synthesis.

This comprehensive analysis of preparation methods for this compound provides a solid foundation for researchers aiming to synthesize this compound efficiently and with high purity, leveraging either iodine-promoted aldehyde condensation or metal-free formaldehyde functionalization approaches.

Sources:

  • Iodine-promoted synthesis and experimental details from Royal Society of Chemistry supplementary data.
  • Metal-free formaldehyde-mediated synthesis and optimization data from ACS Omega publication.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine, as promising anticancer agents. Research indicates that these compounds can disrupt microtubule formation, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

A study synthesized a series of imidazo[1,5-a]pyridine-chalcone derivatives and evaluated their cytotoxic effects against various human cancer cell lines. Notably, two compounds demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM. The mechanism of action involved apoptotic induction and reactive oxygen species (ROS)-mediated mitochondrial damage, confirmed through annexin V-FITC/PI staining and JC-1 assays .

CompoundCell LineIC50 (μM)
7nMDA-MB-2314.23
7oMDA-MB-2313.26

Synthesis Methodologies

The synthesis of this compound has been explored through various methodologies that enhance yield and efficiency.

Iodine-Mediated Synthesis

One notable method involves the use of iodine as a promoter for synthesizing bis-imidazo[1,5-a]pyridines from pyridin-2-ylmethanamine and aldehydes. This approach has shown good yields while maintaining scalability for larger-scale applications .

Reaction ConditionsYield (%)
Iodine + Aldehyde~70

Potential Therapeutic Uses

Beyond anticancer applications, imidazo[1,5-a]pyridine derivatives have been investigated for their roles in other therapeutic areas:

Peripheral Benzodiazepine Receptor Modulation

Research has indicated that certain imidazo[1,5-a]pyridine derivatives can act as selective ligands for peripheral benzodiazepine receptors (PBR). These compounds exhibit high affinity and could potentially modulate steroid biosynthesis in glioma cells, suggesting a role in neuropharmacology .

Mechanism of Action

The mechanism of action of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The imidazo[1,5-a]pyridine core is known to interact with various biological targets, potentially inhibiting or activating specific pathways depending on the functional groups attached to the core structure .

Comparison with Similar Compounds

Uniqueness: (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine stands out due to the presence of the methanamine group, which allows for further functionalization and derivatization, enhancing its utility in various applications.

Biological Activity

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an imidazo[1,5-a]pyridine core, which is known for its diverse interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug development.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a phenyl group at the 3-position and a methanamine group at the 1-position of the imidazo[1,5-a]pyridine framework. The synthesis typically involves cyclocondensation reactions using 2-aminopyridine and appropriate aldehydes or ketones under various conditions, often yielding high-purity products through methods such as recrystallization or chromatography .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens like Staphylococcus aureus and Escherichia coli have been reported to be in the low micromolar range, suggesting potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.015

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. Notably, compounds derived from this structure have shown significant cytotoxicity with GI50 values ranging from 0.43 to 14.9 µM across different tumor types . This suggests that modifications to the imidazo[1,5-a]pyridine core can enhance its anticancer properties.

Table 2: Cytotoxic Activity Against Human Tumor Cell Lines

Cell LineGI50 (µM)
MCF-7 (Breast Cancer)1.06
A549 (Lung Cancer)7.73
HeLa (Cervical Cancer)14.9

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in crucial cellular pathways. The imidazo[1,5-a]pyridine moiety has been shown to inhibit tubulin polymerization and modulate the PI3K/Akt signaling pathway, which are vital for cancer cell proliferation and survival .

Case Studies

Several studies have highlighted the potential of this compound as a lead compound for drug development:

  • Anticancer Research : A series of derivatives were synthesized and tested against various cancer cell lines, revealing that modifications to the phenyl group significantly affected their cytotoxicity profile.
  • Antimicrobial Studies : Investigations into its antimicrobial properties demonstrated that structural variations could enhance activity against resistant strains of bacteria.

Q & A

Q. What are the established synthetic routes for (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine, and how do reaction conditions impact yield?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting 2-nitro-1-phenylethan-1-one with 2-picolylamine in the presence of polyphosphoric acid (PPA) and phosphorous acid at 160°C for 2 hours, yielding 76% of the product as a yellow solid . However, using α-nitrotoluene as a precursor under similar conditions results in significantly lower yields (e.g., 16g in Scheme 4 of ), highlighting the sensitivity of the reaction to nitroalkane substituents. Optimization of acid catalysts, temperature, and precursor ratios is critical to improving efficiency.

Q. What analytical techniques are essential for characterizing this compound?

Routine characterization includes:

  • 1H/13C NMR : To confirm proton environments and aromaticity of the imidazo[1,5-a]pyridine core .
  • HRMS : Validates molecular weight and purity (>95% by LC-MS) .
  • X-ray crystallography : Resolves π-stacking interactions and hydrogen-bonding patterns, as demonstrated in structurally similar imidazo[1,5-a]pyridines .

Q. How does the phenyl substitution at the 3-position influence the compound’s stability?

The 3-phenyl group enhances steric hindrance, reducing susceptibility to electrophilic attacks. This stability is critical for applications in fluorescence studies, where extended conjugation improves photophysical properties .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of imidazo[1,5-a]pyridine derivatives?

Key issues include sluggish reactivity of nitroalkanes (e.g., α-nitrotoluene) and side reactions. Mitigation strategies:

  • Catalyst optimization : Substituting PPA with milder acids (e.g., TFA) reduces decomposition .
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 2 hours) and improves yields by 10–15%, as shown in related imidazo[1,5-a]pyridine syntheses .
  • Precursor modification : Using electron-deficient nitroalkanes (e.g., 1e in ) enhances cyclocondensation efficiency.

Q. How do π-stacking and intramolecular charge transfer (ICT) affect fluorescence in this compound?

Structural studies of 3-phenylimidazo[1,5-a]pyridines reveal that π-stacking between the phenyl and pyridine rings stabilizes excited states, while ICT from the methanamine group increases Stokes shifts (Δλ > 100 nm). These properties make the compound suitable for sensor design .

Q. What methodological challenges arise in regioselective functionalization of the imidazo[1,5-a]pyridine core?

Regioselectivity is influenced by:

  • Electrophilic substitution : Bromination occurs preferentially at the 6-position due to electron density distribution .
  • Cross-coupling reactions : Suzuki-Miyaura couplings require palladium catalysts (e.g., Pd(PPh3)4) and optimized ligand systems to target the 1- or 3-positions .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for time-sensitive projects .
  • Characterization : Combine NMR with TD-DFT calculations to predict photophysical behavior .
  • Biological evaluation : Use p53 activation assays (as in ) to assess anticancer potential, noting dose-dependent apoptosis induction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.